molecular formula C23H22N4O5S2 B2486071 4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide CAS No. 877656-11-6

4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide

Cat. No. B2486071
CAS RN: 877656-11-6
M. Wt: 498.57
InChI Key: PDBXYELOJSQGRQ-UHFFFAOYSA-N
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Description

The detailed introduction of this compound involves understanding its core structure, which belongs to the class of thienopyrimidin derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. The molecule's complexity, including the thieno[3,2-d]pyrimidin core and dimethoxyphenyl groups, suggests its potential for biological relevance.

Synthesis Analysis

The synthesis of related thienopyrimidin compounds involves multiple steps, starting from basic precursors like cyano acetamide and various aldehydes to form intermediates, which are then further reacted to form the desired compound. For example, Talupur et al. (2021) described a synthesis process involving the condensation of dimethoxybenzaldehyde with aminothiophene-2-carboxamide to form intermediate compounds, which are then subjected to further reactions to synthesize target molecules with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of thienopyrimidin derivatives is characterized by the presence of a thiophene ring fused with a pyrimidinone structure, which is further modified with various functional groups to achieve desired properties. Elmuradov et al. (2011) synthesized derivatives by reacting thienopyrimidinones with aromatic aldehydes, highlighting the structural versatility of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound and its derivatives are key in synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug used for reference (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation

Another research application involves the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives. These studies aim to develop compounds with enhanced antimicrobial properties by modifying the chemical structure to target specific microbial enzymes or pathways (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anti-inflammatory Activities

Similarly, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored. Using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, these studies aim to develop compounds that offer good antibacterial and antifungal activities, highlighting the potential for new therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

The compound's derivatives have been evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as cancer therapeutic agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

IUPAC Name

4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-31-17-8-7-15(11-18(17)32-2)27-22(30)20-16(9-10-33-20)26-23(27)34-12-19(28)25-14-5-3-13(4-6-14)21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXYELOJSQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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